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Compound of Interest

Compound Name: cis-Anethole

Cat. No.: B1224065

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cis-anethole, its geometric isomer
trans-anethole, and synthetic hydroxylated analogues. The information presented is supported
by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental
protocols and an overview of the biological activities and associated signaling pathways are
also included to provide a comprehensive resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cis-anethole, trans-anethole,
and two of its synthetic hydroxylated analogues. This data is essential for the identification and
characterization of these compounds.

Table 1: 1H NMR Spectroscopic Data (CDCI3)
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Compound Chemical Shift (8) in ppm
5.77 (dq, 1H, 3JHH = 11.5 Hz, 3JHH = 7.1 Hz,
cis-Anethole =CHMe), 3.85 (s, 3H, OMe), 1.96 (dd, 3H, 3JHH

= 7.1 Hz, 4JHH = 1.8 Hz, =CHMe)[1]

trans-Anethole

7.32 and 6.89 (both d, 2H each, 3JHH = 8.8 Hz,
CHaromatics), 6.41 (broad d, 1H, 3JHH = 15.7

Hz, CH=), 6.15 (dq, 1H, 3JHH = 15.7 Hz, 3JHH
= 6.6 Hz, =CHMe), 3.84 (s, 3H, OMe), 1.92 (dd,
3H, 3JHH = 6.6 Hz, 4JHH = 1.4 Hz, =CHMe)[1]

1-Hydroxy-1-(4-methoxyphenyl)-propane

Spectroscopic data for this synthetic analogue
confirms its structure through various

technigues including 1H NMR.

1,2-Dihydroxy-1-(4-methoxyphenyl)-propane

The structure of this dihydroxyl derivative has
been confirmed by 1H and 13C NMR spectral

data.

Table 2: 13C NMR Spectroscopic Data (CDCI3)

Compound

Chemical Shift (8) in ppm

cis-Anethole

Signals are often partially overlapped by those

of the major product, trans-anethole.

trans-Anethole

159.1 and 131.8 (Caromatics), 131.0 and 123.8
(CH=), 127.4 and 114.4 (Caromatics), 55.6
(OMe), 18.9 (Me)[1]

1-Hydroxy-1-(4-methoxyphenyl)-propane

13C NMR data is available and supports the

structural confirmation of this compound.

1,2-Dihydroxy-1-(4-methoxyphenyl)-propane

The structure of this dihydroxyl derivative has

been confirmed by 13C NMR spectral data.

Table 3: Mass Spectrometry and UV-Vis Data
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Compound Mass Spectrometry (m/z) UV-Vis (Amax)
Not explicitly found, but UV-Vis
) Molecular Weight: 148.20 spectra of cis/trans isomers
cis-Anethole

g/mol [2]

generally show differences in

Amax and molar absorptivity.

trans-Anethole

Molecular Weight: 148.20
g/mol ; Mass found for

anethole was 148 m/z.[3]

255 nm

1-Hydroxy-1-(4-
methoxyphenyl)-propane

Mass spectral data confirms
the structure of this

hydroxylated derivative.

Not specified in the provided

search results.

1,2-Dihydroxy-1-(4-
methoxyphenyl)-propane

Mass spectral data confirms
the structure of this dihydroxyl

derivative.

Not specified in the provided

search results.

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results and for ensuring

the validity of comparative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

o Sample Preparation: For quantitative 1H NMR, samples are typically prepared by dissolving

a known amount of the compound in a deuterated solvent such as CDCI3.

e Instrumentation: Spectra are commonly recorded on a 400 MHz NMR spectrometer.

e 1H NMR Parameters: One-dimensional (1D) 1H NMR spectra are generally recorded with a

90° pulse. For more complex spectra with overlapping signals, two-dimensional (2D)

experiments like J-resolved (JRES) spectroscopy can be employed.

o Data Processing: The acquired data is processed to obtain the final spectrum, from which

chemical shifts (d), coupling constants (J), and integration values are determined.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical method for separating and identifying volatile compounds.

Instrumentation: A typical setup includes a gas chromatograph equipped with a capillary
column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 microns) coupled to a mass spectrometer.

o Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate (e.g., 1
mL/min).

o Temperature Program: A temperature program is employed to ensure the separation of
compounds. For instance, an initial temperature of 70°C held for 2 minutes, followed by a
ramp of 15°C/min to 250°C, which is then held for 4 minutes.

o Mass Spectrometry: The mass spectrometer is operated in electron impact (El) mode with an
ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the fragmented ions is
detected, allowing for the identification of the compound by comparing its mass spectrum to
library data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in molecules.

o Sample Preparation: The compound of interest is dissolved in a suitable solvent that does
not absorb in the same region as the analyte.

e Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the
sample over a range of wavelengths.

o Data Acquisition: The absorbance spectrum is recorded, and the wavelength of maximum
absorbance (Amax) is determined. The molar absorptivity (¢) can also be calculated if the
concentration of the sample is known.

Biological Activity and Signaling Pathways

Anethole and its analogues exhibit a range of biological activities, making them of interest for
drug development. The cis isomer of anethole is noted to be significantly more toxic than the
trans isomer.
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» Neuroprotective Effects: Anethole has been shown to modulate monoamines, as well as

GABAergic and glutamatergic neurotransmissions, suggesting its potential in the

management of neurological disorders.

» Anti-inflammatory Properties: The anti-inflammatory effects of anethole are well-documented

and contribute to its neuroprotective capabilities by reducing neuroinflammation.

» Anti-cancer Activity: In the context of oral cancer, anethole has been found to induce
apoptosis and autophagy. Its mechanism of action involves the modulation of several key

signaling pathways, including NF-kB, MAPKinases, and Wnt.

Below are diagrams illustrating the experimental workflow for spectroscopic analysis and the

known signaling pathways affected by anethole.
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Caption: Experimental workflow for the spectroscopic analysis of cis-anethole and its

analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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